

Step-by-step guide to Ruski-201 solution preparation

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Compound of Interest

Compound Name: *Ruski-201*

Cat. No.: *B610602*

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Application Notes and Protocols: **RUSKI-201** Solution

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Abstract

RUSKI-201 is a potent and specific inhibitor of Hedgehog acyltransferase (Hhat), with an IC₅₀ of 0.20 μ M[1][2]. By inhibiting Hhat, **RUSKI-201** blocks the palmitoylation of Hedgehog (Hh) proteins, a critical step for their signaling activity. This compound serves as a valuable chemical probe for studying Hhat catalytic function and for investigating the cellular consequences of Hedgehog signaling pathway inhibition[1]. These application notes provide detailed protocols for the preparation of **RUSKI-201** stock solutions and a general methodology for its application in cell-based assays.

Physicochemical and Safety Data

A summary of the key properties and safety information for **RUSKI-201** is provided below.

Property	Value	Reference
Synonyms	RUSKI 201; RUSKI201	[3]
CAS Number	1458031-48-5	[1][3][4]
Molecular Formula	C20H27N3OS	[1][3]
Molecular Weight	357.51 g/mol	[1][3]
Hazard Statements	H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects)	[3]
Precautionary Statements	P264, P270, P273, P301 + P312, P330, P391, P501	[3]

Note: For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Experimental Protocols

Preparation of RUSKI-201 Stock Solutions

RUSKI-201 is soluble in Dimethyl Sulfoxide (DMSO)[1]. It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the desired working concentration in an appropriate aqueous buffer or cell culture medium.

Materials:

- **RUSKI-201** powder (CAS: 1458031-48-5)
- Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips

Protocol:

- **Equilibration:** Allow the vial of **RUSKI-201** powder to equilibrate to room temperature before opening to prevent moisture condensation.
- **Solubilization:** To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of **RUSKI-201** powder as indicated in Table 2. For example, to a 1 mg vial, add 279.71 μ L of DMSO[1].
- **Vortexing:** Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be required for complete solubilization[1].
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Under recommended storage conditions, the compound is stable[3].

Table 2: Stock Solution Preparation Guide[1]

Desired Stock Concentration	Mass of RUSKI-201	Volume of DMSO to Add
1 mM	1 mg	2.7971 mL
5 mM	1 mg	0.5594 mL
10 mM	1 mg	0.2797 mL
1 mM	5 mg	13.9856 mL
5 mM	5 mg	2.7971 mL
10 mM	5 mg	1.3986 mL
1 mM	10 mg	27.9712 mL
5 mM	10 mg	5.5942 mL
10 mM	10 mg	2.7971 mL

General Protocol for Cell-Based Hedgehog Signaling Inhibition Assay

This protocol provides a general workflow for treating cultured cells with **RUSKI-201** to assess its inhibitory effect on the Hedgehog signaling pathway. The final concentration and treatment time should be optimized for the specific cell line and experimental endpoint.

Materials:

- Cells capable of Hedgehog signaling (e.g., Shh-LIGHT2 cells, or cancer cell lines with an activated Hh pathway).
- Complete cell culture medium.
- **RUSKI-201** stock solution (e.g., 10 mM in DMSO).
- Phosphate-Buffered Saline (PBS).
- Multi-well cell culture plates.
- Reagents for downstream analysis (e.g., Luciferase assay kit, qPCR reagents for target gene expression).

Protocol:

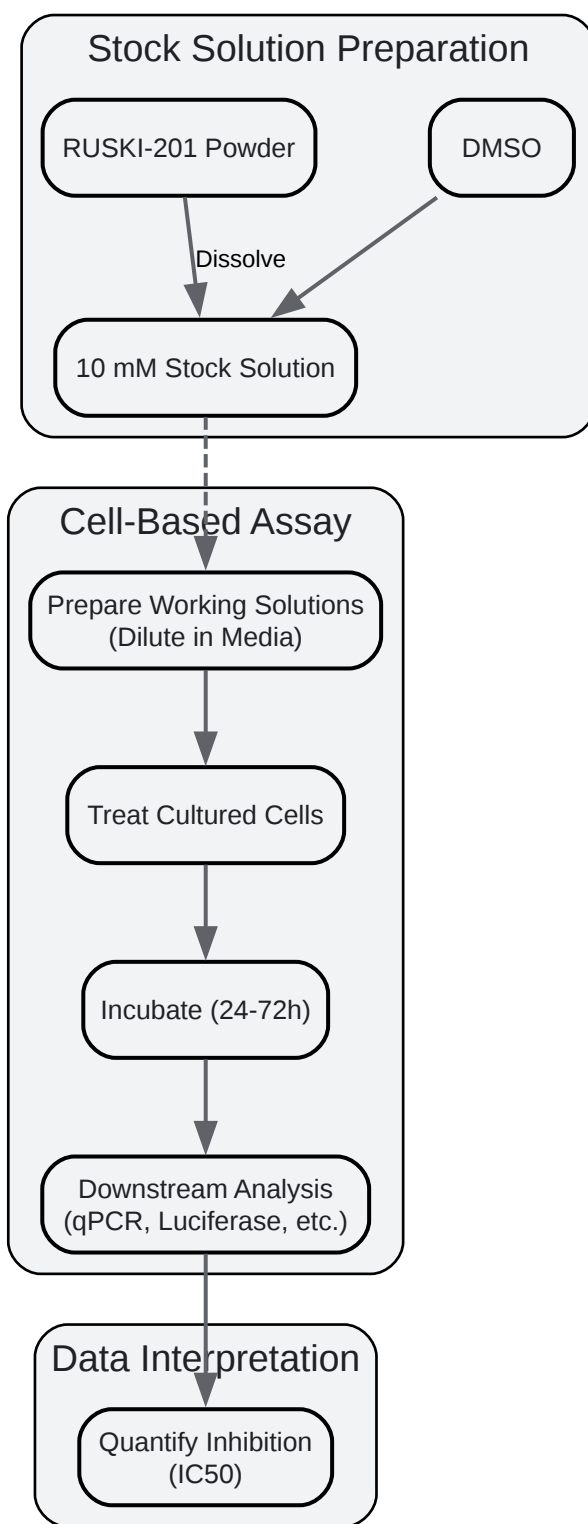
- Cell Seeding: Plate cells in a multi-well plate at a density appropriate for the duration of the experiment. Allow cells to adhere and reach the desired confluency (typically 24 hours).
- Preparation of Working Solutions: Prepare serial dilutions of **RUSKI-201** from the stock solution in a complete culture medium. Ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically $\leq 0.1\%$).
- Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of **RUSKI-201** or the vehicle control (medium with the same percentage of DMSO).
- Incubation: Incubate the cells for a period determined by the specific assay (e.g., 24-72 hours) to allow for the inhibition of Hhat and subsequent downstream effects on the signaling pathway.

- Downstream Analysis: Following incubation, analyze the cells for the desired endpoint. This could include:
 - Measuring the activity of a Hh-responsive reporter (e.g., Gli-luciferase).
 - Quantifying the expression of Hh target genes (e.g., PTCH1, GLI1) via qPCR.
 - Assessing cell viability or proliferation (e.g., MTT or CellTiter-Glo assay).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from solution preparation to downstream analysis in a cell-based assay.

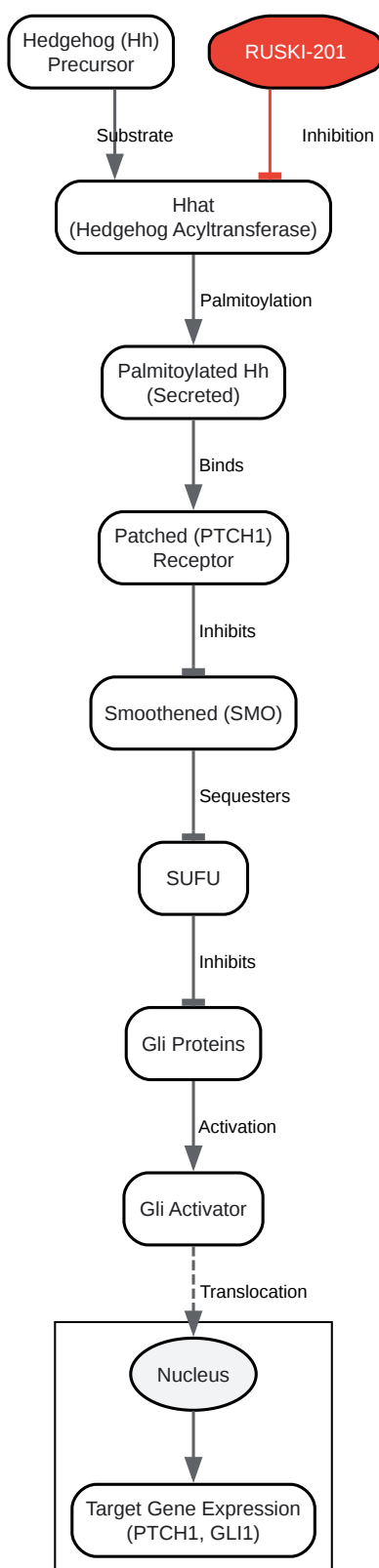


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General workflow for **RUSKI-201** application.

Simplified Hedgehog Signaling Pathway and **RUSKI-201** Mechanism of Action

This diagram illustrates the canonical Hedgehog signaling pathway and highlights the inhibitory action of **RUSKI-201**.



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RUSKI-201 inhibits Hhat, preventing Hh palmitoylation.

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